molecular formula C16H15N5O4S B11249057 1,1'-[3-ethyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-ethyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11249057
M. Wt: 373.4 g/mol
InChI Key: MHBMXVZAWOKQAC-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-ETHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including acetyl, ethyl, and nitrophenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-ACETYL-3-ETHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. The reaction proceeds through the formation of intermediate hydrazones, which then undergo cyclization to form the triazolothiadiazine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[7-ACETYL-3-ETHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-ETHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and anticancer activities.

    Thiadiazole Derivatives: Exhibited antimicrobial and anti-inflammatory properties.

    Nitrophenyl Compounds: Studied for their potential as explosives and pharmaceuticals.

Uniqueness: 1-[7-ACETYL-3-ETHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to the combination of its functional groups and the triazolothiadiazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

1-[5-acetyl-3-ethyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C16H15N5O4S/c1-4-13-17-18-16-20(13)19(10(3)23)14(15(26-16)9(2)22)11-6-5-7-12(8-11)21(24)25/h5-8H,4H2,1-3H3

InChI Key

MHBMXVZAWOKQAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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